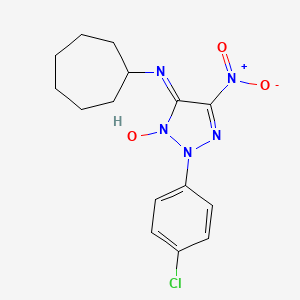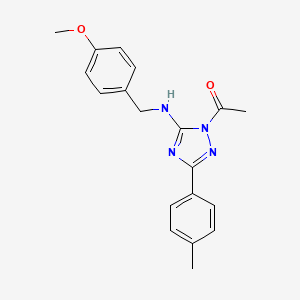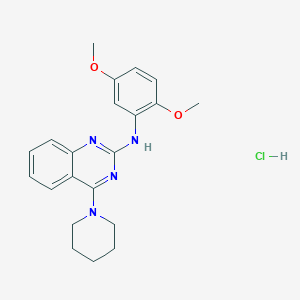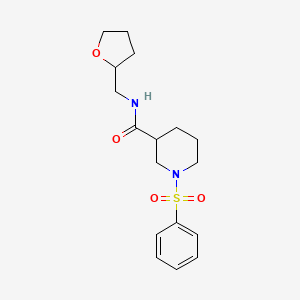
2-(4-chlorophenyl)-N-cycloheptyl-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide
Descripción general
Descripción
2-(4-chlorophenyl)-N-cycloheptyl-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide, also known as CTZ, is a synthetic compound that belongs to the class of triazoles. CTZ has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-N-cycloheptyl-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide is not fully understood, but it is believed to involve the inhibition of COX-2 and the subsequent reduction of inflammatory mediators. 2-(4-chlorophenyl)-N-cycloheptyl-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism. 2-(4-chlorophenyl)-N-cycloheptyl-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide has been shown to induce apoptosis in cancer cells through the activation of the p53 pathway.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-cycloheptyl-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide has been shown to have a broad range of biochemical and physiological effects. It has been shown to have antibacterial, antifungal, antiviral, and anticancer properties. 2-(4-chlorophenyl)-N-cycloheptyl-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide has also been shown to reduce inflammation and regulate glucose and lipid metabolism. 2-(4-chlorophenyl)-N-cycloheptyl-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. 2-(4-chlorophenyl)-N-cycloheptyl-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenyl)-N-cycloheptyl-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high degree of purity and stability. 2-(4-chlorophenyl)-N-cycloheptyl-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide has been shown to have a broad range of biological activities, which makes it a versatile tool for scientific research. However, 2-(4-chlorophenyl)-N-cycloheptyl-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide also has some limitations for lab experiments. It is a relatively new compound, and its long-term effects and safety profile are not fully understood. 2-(4-chlorophenyl)-N-cycloheptyl-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide is also expensive to produce, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of 2-(4-chlorophenyl)-N-cycloheptyl-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide. One potential area of research is the development of 2-(4-chlorophenyl)-N-cycloheptyl-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide-based drugs for the treatment of cancer, diabetes, and inflammatory disorders. Another potential area of research is the investigation of the long-term effects and safety profile of 2-(4-chlorophenyl)-N-cycloheptyl-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide. 2-(4-chlorophenyl)-N-cycloheptyl-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide may also be used as a tool for the study of COX-2 and PPARγ signaling pathways. Finally, the synthesis method of 2-(4-chlorophenyl)-N-cycloheptyl-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide may be further optimized to achieve higher yields and lower costs.
In conclusion, 2-(4-chlorophenyl)-N-cycloheptyl-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide is a synthetic compound that has potential applications in scientific research, particularly in the field of pharmacology. It has a broad range of biological activities and has been shown to have potential therapeutic applications in the treatment of various diseases. 2-(4-chlorophenyl)-N-cycloheptyl-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide is a versatile tool for scientific research, but its long-term effects and safety profile are not fully understood. Further research is needed to fully understand the potential of 2-(4-chlorophenyl)-N-cycloheptyl-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide for scientific research and drug development.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-cycloheptyl-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide has been studied extensively for its potential applications in scientific research, particularly in the field of pharmacology. It has been shown to have a broad range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. 2-(4-chlorophenyl)-N-cycloheptyl-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide has also been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-(4-chlorophenyl)-N-cycloheptyl-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide has been used in various in vitro and in vivo studies to investigate its potential therapeutic applications.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-cycloheptyl-3-hydroxy-5-nitrotriazol-4-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O3/c16-11-7-9-13(10-8-11)19-18-15(21(23)24)14(20(19)22)17-12-5-3-1-2-4-6-12/h7-10,12,22H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZGMIDQSDKDAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N=C2C(=NN(N2O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-5-(cycloheptylamino)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~1~-[4-(benzyloxy)phenyl]-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4190131.png)
![5-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-1,3-phenylene diacetate](/img/structure/B4190144.png)

![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B4190166.png)

![N-(4-methylbenzyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4190173.png)
![N-isopropyl-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4190189.png)

![ethyl {2-[(3-ethoxypropanoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4190198.png)
![3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4190217.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-chlorobenzenesulfonamide](/img/structure/B4190225.png)
![2-(5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)-4-methyl-1(2H)-phthalazinone](/img/structure/B4190239.png)
![ethyl 1-(3-{4-[(ethylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxylate](/img/structure/B4190248.png)